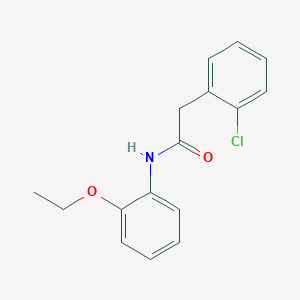
N-(3,4-dimethoxyphenyl)-3-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-3-fluorobenzenesulfonamide, also known as DBFS, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a sulfonamide derivative and is commonly used as a reagent in organic chemistry. DBFS has shown promising results in various fields of research, including medicinal chemistry, drug discovery, and biological assays. In
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethoxyphenyl)-3-fluorobenzenesulfonamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins. It has been shown to inhibit the activity of carbonic anhydrase, a zinc-containing enzyme involved in the regulation of acid-base balance in the body. This compound has also been shown to inhibit the activity of protein tyrosine phosphatases, which play a critical role in cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of carbonic anhydrase and protein tyrosine phosphatases, as mentioned above. In vivo studies have shown that this compound can reduce blood pressure in hypertensive rats, suggesting a potential therapeutic application in the treatment of hypertension. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethoxyphenyl)-3-fluorobenzenesulfonamide has several advantages as a reagent in scientific research. It is relatively easy to synthesize and purify, and it is stable under a range of conditions. It has also been shown to have low toxicity in vitro and in vivo. However, there are also some limitations to its use. This compound has limited solubility in water, which can make it difficult to use in aqueous solutions. It also has a relatively low binding affinity for some proteins, which may limit its usefulness in certain assays.
Direcciones Futuras
There are several potential future directions for research on N-(3,4-dimethoxyphenyl)-3-fluorobenzenesulfonamide. One area of interest is the development of new compounds based on the structure of this compound, with potential therapeutic applications in areas such as cancer, inflammation, and cardiovascular disease. Another area of interest is the use of this compound as a probe to study protein-ligand interactions and enzyme kinetics in more detail. Finally, there is potential for the development of new assays and screening methods based on this compound, which could be useful in drug discovery and other areas of scientific research.
Métodos De Síntesis
N-(3,4-dimethoxyphenyl)-3-fluorobenzenesulfonamide can be synthesized through a multistep process involving the reaction of 3,4-dimethoxyaniline with 3-fluorobenzenesulfonyl chloride. The resulting product is then purified through recrystallization to obtain the final compound. This method has been optimized to yield high purity and high yield of this compound.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-3-fluorobenzenesulfonamide has been extensively studied for its potential applications in scientific research. It has shown promising results in various fields, including medicinal chemistry, drug discovery, and biological assays. In medicinal chemistry, this compound has been used as a building block for the synthesis of novel compounds with potential therapeutic applications. It has also been used as a reagent in drug discovery, particularly in the identification of new drug targets and the development of high-throughput screening assays. In biological assays, this compound has been used as a probe to study protein-ligand interactions, enzyme kinetics, and cellular signaling pathways.
Propiedades
Fórmula molecular |
C14H14FNO4S |
|---|---|
Peso molecular |
311.33 g/mol |
Nombre IUPAC |
N-(3,4-dimethoxyphenyl)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C14H14FNO4S/c1-19-13-7-6-11(9-14(13)20-2)16-21(17,18)12-5-3-4-10(15)8-12/h3-9,16H,1-2H3 |
Clave InChI |
JKEQOWYAGOHPGU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F)OC |
SMILES canónico |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 3-{[(2-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B270211.png)








